1'-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific steps include:
Preparation of Substituted Thiourea: Reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide.
Formation of Thiazole Ring: The reaction proceeds under Hantzsch conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts can also be optimized to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of 1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide is unique due to its specific combination of a thiazole ring and a bipiperidine structure, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H25FN4OS |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H25FN4OS/c21-16-6-4-15(5-7-16)17-14-27-19(23-17)24-12-8-20(9-13-24,18(22)26)25-10-2-1-3-11-25/h4-7,14H,1-3,8-13H2,(H2,22,26) |
InChI Key |
QUSJUQITZUIQOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)F)C(=O)N |
Origin of Product |
United States |
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